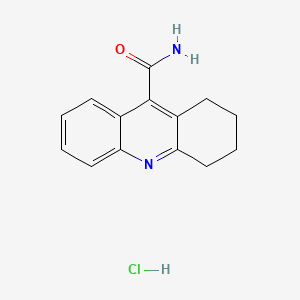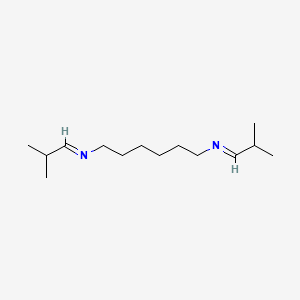
1,6-Hexanediamine, N,N'-bis(2-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- is an organic compound with the molecular formula C₁₄H₂₈N₂. It is a derivative of hexanediamine, where the amine groups are substituted with 2-methylpropylidene groups. This compound is known for its applications in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- can be synthesized through a reductive amination process. The starting material, 1,6-hexanediamine, reacts with 2-methylpropanal in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 70°C and atmospheric pressure.
Industrial Production Methods: In industrial settings, the synthesis of 1,6-hexanediamine, N,N’-bis(2-methylpropylidene)- is often carried out in continuous-flow reactors. This method enhances the efficiency and yield of the reaction. The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropylidene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a nickel catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted hexanediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,6-hexanediamine, N,N’-bis(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
1,6-Hexanediamine, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-: This compound has similar structural features but with different substituents, leading to distinct chemical properties and applications.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another derivative of hexanediamine with tetramethyl substitution, used in different industrial applications.
Uniqueness: 1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1002-23-9 |
|---|---|
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
2-methyl-N-[6-(2-methylpropylideneamino)hexyl]propan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
XTAANFYOBZRPCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NCCCCCCN=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



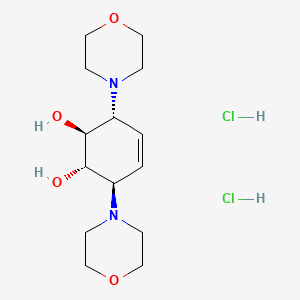
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)

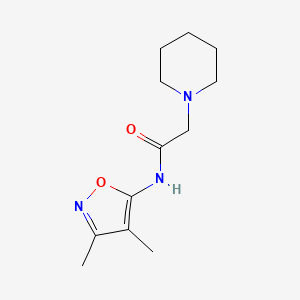
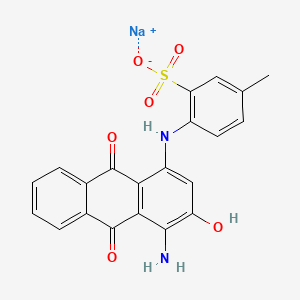

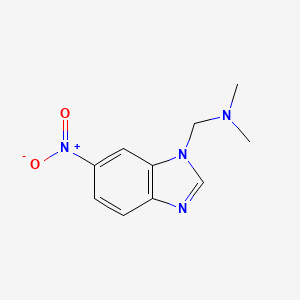
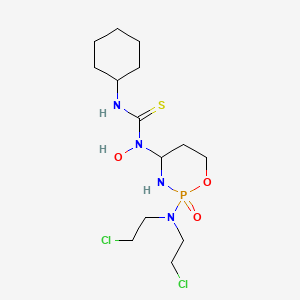

![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

